Ethyl 3-(prop-2-en-1-yl)hex-4-enoate
Description
Ethyl 3-(prop-2-en-1-yl)hex-4-enoate is an unsaturated ester characterized by a hex-4-enoate backbone substituted with a prop-2-en-1-yl (allyl) group at the third position. The allyl group and ester functionality in such compounds often contribute to intermolecular interactions (e.g., hydrogen bonding, electrostatic effects) critical for bioactivity .
Properties
CAS No. |
87995-35-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 3-prop-2-enylhex-4-enoate |
InChI |
InChI=1S/C11H18O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h4-5,8,10H,1,6-7,9H2,2-3H3 |
InChI Key |
QTEZSHINTXRWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC=C)C=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(prop-2-en-1-yl)hex-4-enoate can be achieved through various organic reactions. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. Another approach is the Claisen condensation reaction, where esters react with ketones or aldehydes under basic conditions to form β-keto esters, followed by decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(prop-2-en-1-yl)hex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(prop-2-en-1-yl)hex-4-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(prop-2-en-1-yl)hex-4-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The chromen-containing derivative (XLogP3 = 3.1) is more hydrophobic than the target compound (estimated XLogP3 ~2.5), likely due to its aromatic chromen ring and propoxy group .
- Bioactivity : The thiazol-imine derivative with a prop-2-en-1-yl group exhibits significant antihypertensive effects, highlighting the role of the allyl moiety in modulating receptor interactions (e.g., via hydrogen bonding with the angiotensin II receptor) . In contrast, the cyclohexenyl and chromen derivatives lack reported bioactivity, suggesting that the thiazole ring and imine group are critical for pharmacological action.
Crystallographic and Computational Analysis
- The thiazol-imine derivatives in were validated via docking studies against the angiotensin II receptor (PDB ID: 3R8A), confirming their binding affinity through negative scoring functions .
- Electrostatic Interactions : Molecular modeling of the thiazol-imine derivatives revealed that the allyl group participates in hydrophobic interactions, while the imine nitrogen forms hydrogen bonds with the receptor .
Functional Group Impact on Reactivity and Bioactivity
- In pharmacological contexts, it contributes to ligand-receptor binding via van der Waals interactions .
- Ester vs. Thiazole : The ester group in the target compound may confer metabolic instability compared to the thiazole ring, which offers rigidity and improved bioavailability .
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